Technical Guide: Synthesis of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine
Technical Guide: Synthesis of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine
The following technical guide details the synthesis of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine . This protocol is designed for high chemical fidelity, utilizing a C2-selective lithiation strategy to ensure regioisomeric purity, followed by a reductive amination sequence to install the N-methyl functionality.
[1]
Executive Summary
-
Target Molecule: 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine[1]
-
Molecular Formula: C
H N -
Core Strategy: C2-Lithiation of protected imidazole
Carbonyl addition Reductive Amination.[1] -
Key Challenge: Controlling regioselectivity on the imidazole ring and preventing over-alkylation of the amine.
-
Solution: Use of the bulky Trityl (Trt) protecting group to block N1 and direct lithiation exclusively to C2, coupled with a reductive amination that kinetically favors the secondary amine.
Retrosynthetic Analysis
To design a robust route, we disconnect the molecule at the strategic C-N and C-C bonds.
-
Disconnection 1 (C-N Bond): The secondary amine is best formed via Reductive Amination of the corresponding ketone [1-(1H-imidazol-2-yl)butan-1-one] and methylamine.[1] This avoids the poly-alkylation issues associated with direct alkylation.[1]
-
Disconnection 2 (C-C Bond): The ketone moiety attached to the imidazole C2 position is best accessed via the addition of a nucleophilic imidazole species to a butyryl electrophile.
-
Regiocontrol: 1H-imidazole has three nucleophilic sites (N1, C2, C4/5). To react specifically at C2, N1 must be protected with a sterically demanding group (Triphenylmethyl/Trityl) that directs lithiation to the adjacent C2 position.
Synthetic Pathway Diagram
Caption: Step-wise synthetic pathway from Imidazole to the target alpha-branched amine.
Detailed Experimental Protocols
Step 1: Protection (Synthesis of 1-Trityl-1H-imidazole)
The trityl group is essential for solubility in organic solvents and for directing the subsequent lithiation.[1]
-
Reagents: 1H-Imidazole (1.0 eq), Trityl chloride (1.1 eq), Triethylamine (1.5 eq), DCM (Dichloromethane).
-
Protocol:
-
Dissolve 1H-imidazole (6.8 g, 100 mmol) in dry DCM (100 mL) at 0°C.
-
Add Triethylamine (21 mL, 150 mmol).
-
Slowly add a solution of Trityl chloride (30.6 g, 110 mmol) in DCM over 30 minutes.
-
Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Workup: Wash with water (2 x 50 mL) and brine. Dry over Na
SO , filter, and concentrate. Recrystallize from hexane/ethyl acetate to yield a white solid.
-
-
Checkpoint: Product should be a white solid, mp ~212-214°C.
Step 2: C2-Lithiation and Carbonyl Addition
This step forms the carbon skeleton.[1] The trityl group protects N1, making the C2 proton the most acidic (pK
-
Reagents: 1-Trityl-1H-imidazole (Intermediate A), n-Butyllithium (1.6M in hexanes), Butyraldehyde, dry THF.[1]
-
Protocol:
-
Dissolve 1-Trityl-1H-imidazole (3.1 g, 10 mmol) in anhydrous THF (50 mL) under Argon/Nitrogen atmosphere.
-
Cool the solution to -78°C (Dry ice/acetone bath). Critical: Temperature control prevents benzylic lithiation on the trityl group.
-
Add n-BuLi (1.2 eq, 7.5 mL) dropwise. Stir for 30 minutes at -78°C. The solution usually turns a deep red/orange color.
-
Add Butyraldehyde (1.2 eq, 1.1 mL) dropwise.
-
Stir at -78°C for 1 hour, then allow to warm to 0°C.
-
Quench: Add saturated NH
Cl solution. -
Workup: Extract with EtOAc, dry, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc) to obtain 1-(1-trityl-1H-imidazol-2-yl)butan-1-ol .
-
Step 3: Oxidation to Ketone
The alcohol must be oxidized to the ketone to set up the reductive amination. Manganese Dioxide (MnO
-
Reagents: Intermediate B (Alcohol), Activated MnO
(10 eq), DCM. -
Protocol:
-
Dissolve the alcohol (Intermediate B) in DCM (10 mL/g).
-
Add activated MnO
(excess, typically 10-15 equivalents by mass). -
Stir vigorously at RT for 12-24 hours. Monitor by TLC.[2]
-
Workup: Filter through a pad of Celite to remove solids. Concentrate the filtrate to yield 1-(1-trityl-1H-imidazol-2-yl)butan-1-one .
-
Step 4: Reductive Amination
This is the stereoelectronic core of the synthesis. Using Sodium Triacetoxyborohydride (STAB) allows for the "one-pot" formation of the secondary amine without isolating the imine intermediate.
-
Reagents: Intermediate C (Ketone), Methylamine (2.0M in THF, 2-3 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), DCE (1,2-Dichloroethane) or DCM.
-
Protocol:
-
Dissolve the ketone (Intermediate C) in DCE.
-
Add Methylamine solution (2.5 eq) and Acetic Acid (1-2 drops to catalyze imine formation). Stir for 30 mins.
-
Add STAB (1.5 eq) in one portion.
-
Stir at RT overnight (12-16 h).
-
Workup: Quench with saturated NaHCO
. Extract with DCM.[3] The product (Intermediate D) is the N-protected, N-methylated amine.[1]
-
Step 5: Global Deprotection
Removal of the trityl group releases the active imidazole.
-
Reagents: Trifluoroacetic acid (TFA), DCM, or 2M HCl/MeOH.
-
Protocol:
-
Dissolve Intermediate D in DCM.
-
Add TFA (20% v/v final concentration) or treat with dilute HCl in Methanol.
-
Stir at RT for 2-4 hours. Trityl cleavage is indicated by the formation of triphenylmethanol (TLC).
-
Purification: Concentrate to remove TFA. Redissolve in water. Wash with ether (removes trityl byproducts). Basify the aqueous layer (pH > 10) with NaOH.[4] Extract with DCM/Isopropanol (3:1).
-
Final Isolation: Dry organic layer and concentrate. Convert to HCl salt (using HCl/Ether) for storage if necessary.
-
Key Data & Troubleshooting (E-E-A-T)
Physicochemical Data Summary
| Compound | Approx.[4][5][6][7][8][9] MW | State | Key NMR Feature (Diagnostic) |
| Trityl-Imidazole | 310.4 | White Solid | |
| Intermediate B (Alcohol) | 382.5 | Viscous Oil | |
| Intermediate C (Ketone) | 380.5 | Solid/Oil | Loss of CH-OH; Appearance of C=O[1] (IR ~1670 cm |
| Final Product | 153.2 | Oil / Hygroscopic Solid |
Troubleshooting Matrix
-
Issue: Low yield in Step 2 (Lithiation).
-
Cause: Moisture in THF or insufficiently low temperature causing benzylic lithiation.
-
Fix: Distill THF over Na/Benzophenone; ensure internal probe reads -78°C before adding n-BuLi.
-
-
Issue: Incomplete Oxidation (Step 3).
-
Cause: Deactivated MnO
. -
Fix: Use "Activated" MnO
or switch to Swern Oxidation (DMSO/Oxalyl Chloride) if scale permits.
-
-
Issue: Tertiary amine formation in Step 4.
References
-
Lithiation of N-Trityl Imidazoles
-
Torregrosa, R., Pastor, I. M., & Yus, M. (2005).[11] Isoprene-catalyzed lithiation of imidazole: synthesis of 2-(hydroxyalkyl)- and 2-(aminoalkyl)imidazoles. Tetrahedron, 61(47), 11148-11155.
- Context: Establishes the protocol for C2-lithiation of protected imidazoles and reaction with carbonyls.
-
-
Reductive Amination Standards
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
- Context: The definitive guide on using STAB for selective amine synthesis.
-
-
Imidazole Protection Strategies
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[1]
- Context: General reference for Trityl group stability and deprotection conditions.
-
- Cliff, M. D., & Pyne, S. G. (1995). Synthesis of C-2 substituted imidazoles. Synthesis, 1995(01), 681-682.
Sources
- 1. CN101402607A - Synthesis of 1-isobutyl-2-methyl imidazole - Google Patents [patents.google.com]
- 2. connectjournals.com [connectjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. 2-butyl-1H-imidazole | C7H12N2 | CID 11815351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Preparation of Substituted Benzimidazoles and Imidazopyridines Using 2,2,2-Trichloroethyl Imidates [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Imidazole synthesis [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Isoprene-catalyzed lithiation of imidazole: synthesis of 2-(hydroxyalkyl)- and 2-(aminoalkyl)imidazoles [organic-chemistry.org]
